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Deoxy-5-methylcytidylic acid - 2498-41-1

Deoxy-5-methylcytidylic acid

Catalog Number: EVT-305482
CAS Number: 2498-41-1
Molecular Formula: C10H16N3O7P
Molecular Weight: 321.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Deoxy-5-methylcytidylic acid (dmCMP) is a modified nucleotide found in DNA. It is a derivative of deoxycytidylic acid (dCMP), differing by the addition of a methyl group to the 5 position of the cytosine ring. [] This modification does not alter the base-pairing properties of cytosine, which continues to pair with guanine. []

dmCMP plays a crucial role in epigenetics, specifically in DNA methylation. DNA methylation is a biological process by which methyl groups are added to the DNA molecule. [, , ] This methylation can change the activity of a DNA segment without changing the sequence. [, , ] dmCMP is particularly important in this process as it is found in CpG dinucleotides, regions of DNA where a cytosine nucleotide is followed by a guanine nucleotide in the linear sequence of bases along its 5' → 3' direction. [, , ]

5-Methylcytosine

Compound Description: 5-Methylcytosine is a methylated pyrimidine base and a component of DNA in many organisms. It is formed by the enzymatic methylation of cytosine, which occurs after DNA replication. 5-Methylcytosine plays a significant role in gene regulation, particularly in the silencing of gene expression. [, ]

Relevance: 5-Methylcytosine is the nucleobase component of Deoxy-5-methylcytidylic acid. Both compounds are crucial for understanding DNA methylation and its implications for gene expression and cellular processes. [, ]

2'-Deoxycytidine 5'-Monophosphate

Compound Description: 2'-Deoxycytidine 5'-monophosphate (dCMP) is one of the four nucleotide monomers that constitute DNA. It is a deoxyribonucleotide, meaning it lacks an oxygen atom on the 2' carbon of the ribose sugar. [, ]

Relevance: 2'-Deoxycytidine 5'-monophosphate is the non-methylated counterpart to Deoxy-5-methylcytidylic acid. Examining their individual roles within DNA can elucidate the specific functions of methylation in genetic processes. [, ]

Deoxythymidylic acid

Compound Description: Deoxythymidylic acid (dTMP) is another of the four nucleotide monomers that constitute DNA. It is unique in that it is only found in DNA and not in RNA. []

Relevance: In certain bacteriophages, like SP5C, Deoxythymidylic acid is replaced by hydroxymethyluracil in the phage's DNA. An enzyme called deoxythymidylate 5'-nucleotidase, produced after phage infection of Bacillus subtilis, cleaves both Deoxythymidylic acid and Deoxy-5-methylcytidylic acid. This suggests a potential evolutionary link or functional overlap between the two nucleotides in the context of phage DNA replication. []

Deoxy-5-methylcytidine

Compound Description: Deoxy-5-methylcytidine is a nucleoside, the building block of Deoxy-5-methylcytidylic acid. []

Relevance: Deoxy-5-methylcytidine is the direct precursor to Deoxy-5-methylcytidylic acid in DNA synthesis. Understanding its formation and incorporation into DNA is crucial to understanding the broader role of Deoxy-5-methylcytidylic acid in epigenetic regulation. []

Cytosine

Compound Description: Cytosine is one of the four main bases found in DNA and RNA. It is a pyrimidine derivative and pairs with guanine through three hydrogen bonds. [, , ]

Relevance: Cytosine is the direct precursor to 5-methylcytosine and, subsequently, to Deoxy-5-methylcytidylic acid. Understanding the regulation of cytosine methylation is fundamental to understanding the biological roles of Deoxy-5-methylcytidylic acid. [, , ]

2'-Deoxy-5-azacytidine

Compound Description: 2'-Deoxy-5-azacytidine (DAC) is a cytidine analog and a potent inhibitor of DNA methyltransferases. It is used in the treatment of myelodysplastic syndromes and certain types of leukemias. []

Relevance: 2'-Deoxy-5-azacytidine's mechanism of action is directly related to the methylation status of DNA, which is influenced by Deoxy-5-methylcytidylic acid. Studying the effects of DAC can provide insights into the role of Deoxy-5-methylcytidylic acid in gene silencing and disease development. []

2´-Deoxy-5,6-dihydro-5-azacytidine

Compound Description: 2´-Deoxy-5,6-dihydro-5-azacytidine (DHDAC) is another cytidine analog and DNA methyltransferase inhibitor, suggested as a potentially less toxic alternative to DAC. []

Relevance: Like DAC, DHDAC targets the methylation pathways within cells, making it relevant to the study of Deoxy-5-methylcytidylic acid and its influence on gene expression. Comparing the efficacy and toxicity profiles of DHDAC and DAC can further highlight the importance of DNA methylation, a process in which Deoxy-5-methylcytidylic acid plays a key role. []

Overview

Deoxy-5-methylcytidylic acid is a modified nucleoside that plays a significant role in the structure and function of nucleic acids, particularly in certain bacteria and bacteriophages. It is an analog of deoxycytidylic acid, where a methyl group is added to the fifth carbon of the cytosine base. This modification can influence DNA stability, recognition by enzymes, and interactions with proteins.

Source

Deoxy-5-methylcytidylic acid has been primarily studied in the context of bacteriophages, particularly those infecting Xanthomonas oryzae. The enzymatic pathways for its synthesis have been elucidated through research on various bacteriophages, revealing its significance in microbial genetics and virology .

Classification

Deoxy-5-methylcytidylic acid belongs to the class of modified nucleotides, specifically categorized under methylated nucleosides. Its classification is essential for understanding its biochemical properties and biological functions.

Synthesis Analysis

Methods

The synthesis of deoxy-5-methylcytidylic acid has been investigated using enzymatic methods. The primary enzymes involved include deoxycytidylate methyltransferases, which catalyze the transfer of a methyl group to deoxycytidylic acid.

Technical Details:

  • The enzymatic reaction typically involves the conversion of deoxycytidylic acid to deoxy-5-methylcytidylic acid using S-adenosylmethionine as a methyl donor.
  • In laboratory settings, bacterial cultures such as those derived from Xanthomonas oryzae are induced to produce these enzymes, allowing for the extraction and purification of the modified nucleoside .
Molecular Structure Analysis

Structure

The molecular structure of deoxy-5-methylcytidylic acid consists of a deoxyribose sugar attached to a methylated cytosine base. The chemical formula is C_6H_10N_2O_4.

Data:

  • Molecular weight: 174.16 g/mol
  • Structural representation:
    C6H10N2O4\text{C}_6\text{H}_{10}\text{N}_2\text{O}_4
Chemical Reactions Analysis

Reactions

Deoxy-5-methylcytidylic acid participates in various biochemical reactions, particularly in the context of DNA synthesis and modification.

Technical Details:

  • It can be incorporated into DNA during replication or repair processes.
  • The presence of the methyl group can affect the binding affinity of DNA-binding proteins and enzymes, altering gene expression and regulation.
Mechanism of Action

Process

The mechanism by which deoxy-5-methylcytidylic acid exerts its effects involves its incorporation into DNA strands. This incorporation can lead to changes in DNA structure that influence transcriptional activity.

Data:

  • The methyl group can hinder access to certain enzymes, providing a regulatory mechanism for gene expression.
  • Studies have shown that methylation patterns involving deoxy-5-methylcytidylic acid can impact cellular processes such as differentiation and response to environmental stimuli .
Physical and Chemical Properties Analysis

Physical Properties

Deoxy-5-methylcytidylic acid is typically found as a white crystalline powder. Its solubility in water facilitates its use in biochemical assays.

Chemical Properties

Relevant Data:

  • Stability: The compound is relatively stable under physiological conditions but may undergo hydrolysis under extreme pH or temperature conditions.
  • Reactivity: It can participate in further chemical modifications, including phosphorylation or additional methylation.
Applications

Scientific Uses

Deoxy-5-methylcytidylic acid has several important applications in scientific research:

  • Genetic Engineering: It serves as a substrate for studying DNA methylation patterns.
  • Molecular Biology: Its incorporation into synthetic oligonucleotides allows researchers to study gene regulation mechanisms.
  • Biotechnology: Understanding its synthesis pathways can lead to advancements in bioengineering applications, particularly in developing novel therapeutic agents targeting bacterial infections .
Introduction to Deoxy-5-methylcytidylic Acid in Biological Systems

Deoxy-5-methylcytidylic acid (5-methyl-dCMP), chemically designated as 2′-deoxy-5-methylcytidine 5′-monophosphate, represents a fundamental epigenetically modified nucleotide with the molecular formula C₁₀H₁₆N₃O₇P and a molecular weight of 321.22 g/mol [1] [4]. This molecule serves as the monophosphorylated building block for incorporating 5-methylcytosine (5-mC) into DNA polymers. The methylation occurs specifically at the 5th carbon position of cytosine's pyrimidine ring, creating a structural variation with profound biological implications [5]. Unlike standard nucleotides, 5-methyl-dCMP introduces an epigenetic layer of genetic regulation conserved across diverse biological systems, from viral genomes to complex mammalian developmental pathways. Its synthesis occurs enzymatically through methylation of deoxycytidine monophosphate or via salvage pathways that recover nucleosides from nucleic acid breakdown [2]. This molecule's discovery and functional characterization have revealed intricate mechanisms through which organisms achieve gene expression plasticity without altering the underlying DNA sequence.

Biological Significance in Prokaryotic and Eukaryotic Genomic Contexts

The functional roles of deoxy-5-methylcytidylic acid exhibit striking divergence between prokaryotic and eukaryotic systems, reflecting distinct evolutionary adaptations centered on this epigenetic mark.

Prokaryotic Genomic Context:In bacteria and bacteriophages, 5-methyl-dCMP serves primarily as a defensive epigenetic signature. The most extensively documented example occurs in Xanthomonas oryzae phage XP12, where deoxy-5-methylcytidylic acid completely replaces deoxycytidylic acid in viral DNA [3]. This comprehensive substitution creates a non-canonical nucleic acid structure that functions as a molecular "invisibility cloak." Bacterial restriction endonucleases, which typically cleave foreign DNA at specific recognition sites, fail to recognize methylated viral genomes, thereby protecting phage DNA from host-mediated degradation. This molecular mimicry represents a sophisticated viral countermeasure against bacterial immune defenses. Beyond defense, the dense methylation stabilizes phage DNA under harsh environmental conditions, potentially enhancing persistence between hosts [3].

Table 1: Biological Functions of Deoxy-5-methylcytidylic Acid in Different Genomic Contexts

Organismal ContextGenomic DistributionPrimary Biological FunctionsUnique Characteristics
Prokaryotic (XP12 Phage)Genome-wide replacement of dCMPViral defense evasion, DNA stabilityNear-total cytosine replacement (~100%)
Eukaryotic (Mammals)Predominantly CpG islandsTranscriptional regulation, chromatin silencing, genomic imprintingTissue-specific methylation patterns
Eukaryotic (Plants)Genome-wide, transposonsTransposable element suppression, genome stabilityInvolvement in RNA-directed DNA methylation

Eukaryotic Genomic Context:In eukaryotic organisms, deoxy-5-methylcytidylic acid incorporation produces strategically positioned methylation marks with profound regulatory consequences. Unlike the global replacement seen in phage XP12, eukaryotic methylation occurs at specific cytosine residues, predominantly within CpG dinucleotides and particularly in CpG-rich promoter regions [2] [4]. This spatially restricted methylation creates a dynamic epigenetic code that governs chromatin architecture and gene accessibility. When incorporated into DNA, 5-methyl-dCMP residues serve as binding platforms for methyl-CpG-binding domain (MBD) proteins, which recruit histone deacetylases and other chromatin-remodeling complexes. These complexes establish transcriptionally repressive chromatin states, effectively silencing genes without altering the genetic sequence [4] [5]. The molecule's biological significance extends to several critical processes:

  • Cellular Differentiation: During mammalian development, waves of DNA demethylation and de novo methylation direct the establishment of cell type-specific epigenetic landscapes. Deoxy-5-methylcytidylic acid incorporation in gene regulatory elements permanently silences pluripotency genes in differentiated tissues [4].
  • Genomic Imprinting: Parent-of-origin-specific methylation patterns, established using 5-methyl-dCMP, control the monoallelic expression of imprinted genes such as IGF2 and H19, crucial for normal embryonic growth [5].
  • Genome Stability: By facilitating the transcriptional silencing of repetitive DNA elements and transposons, 5-methyl-dCMP prevents chromosomal instability and deleterious recombination events [2].
  • X-Chromosome Inactivation: In female mammals, one X chromosome undergoes comprehensive methylation-mediated silencing, achieving dosage compensation through mechanisms dependent on 5-methyl-dCMP incorporation [4].

Table 2: Enzymatic Pathways Involving Deoxy-5-methylcytidylic Acid

Enzyme CategoryEnzyme ExamplesRole in 5-methyl-dCMP MetabolismBiological Context
MethyltransferasesDNMT1, DNMT3A/3BDe novo and maintenance methylationEukaryotic epigenetic regulation
Nucleotidases5'-Nucleotidases (specific isoforms)Dephosphorylation of 5-methyl-dCMP to nucleosideNucleotide salvage pathways
KinasesDeoxycytidine kinasePhosphorylation of 5-methyl-deoxycytidineNucleotide salvage, activation of analogs
DeaminasesActivation-induced cytidine deaminase (AID)Converts 5-methyl-dCMP to thymidine analogsDNA demethylation, antibody diversification

Beyond transcriptional control, deoxy-5-methylcytidylic acid participates in nucleotide salvage pathways. When cellular DNA undergoes degradation, the resulting 5-methyl-deoxycytidine monophosphate can be dephosphorylated by specific 5'-nucleotidases to form 5-methyl-deoxycytidine. This nucleoside can be transported between tissues and rephosphorylated within cells by deoxycytidine kinase, effectively salvaging the methylated cytosine moiety for DNA repair or replication [2]. This salvage mechanism demonstrates the metabolic conservation of this modified nucleotide across tissue types and developmental stages.

Historical Discovery and Early Research Milestones

The identification and functional characterization of deoxy-5-methylcytidylic acid unfolded through a series of landmark investigations that bridged virology, enzymology, and biochemistry.

The earliest definitive report emerged from bacteriophage research in 1976, when scientists investigating the unusual base composition of Xanthomonas oryzae phage XP12 DNA made a startling discovery. Through chromatographic analysis of enzymatically hydrolyzed phage DNA, researchers identified a modified nucleotide that structurally resembled cytidylic acid but exhibited distinct chemical properties. This molecule was definitively characterized as deoxy-5-methylcytidylic acid using mass spectrometry and comparative chromatography [3]. Remarkably, this modified nucleotide constituted approximately 97-100% of the cytosine residues in the viral genome, representing the first documented case of near-total cytosine replacement in a biological system. This discovery, published in Nature, revealed an unprecedented viral strategy: the phage encoded a specialized DNA methyltransferase that catalyzed the methylation of cytosine residues before DNA polymerization, utilizing S-adenosylmethionine as the methyl donor [3].

Table 3: Historical Timeline of Key Discoveries Involving Deoxy-5-methylcytidylic Acid

Year RangeKey MilestonesSignificanceResearch Methods
Mid-1970sDiscovery in XP12 phage DNAFirst identification of biological system using 5-methyl-dCMP as major cytosine analogEnzymatic hydrolysis, chromatography
Late 1970sCharacterization of phage-encoded methyltransferaseRevealed enzymatic mechanism of pre-polymerization modificationEnzyme purification, radiolabeled SAM assays
1980sDevelopment of antibody-based detectionEnabled mapping of 5-methylcytosine distribution in eukaryotic genomesImmunohistochemistry, immuno-dot-blot
1990sIdentification of mammalian methyltransferases (DNMTs)Established enzymatic basis for epigenetic memoryGene cloning, knockout models
2000sCommercial synthesis for research applicationsFacilitated epigenetic drug discovery and diagnosticsChemical synthesis refinement, HPLC purification

This pioneering phage research laid essential groundwork for understanding the enzymatic synthesis of modified nucleotides. Subsequent studies in the late 1970s revealed that the phage-encoded methyltransferase displayed unique substrate specificity for deoxycytidine monophosphate rather than polymerized DNA [3]. This enzymatic mechanism contrasted sharply with eukaryotic DNA methyltransferases, which typically modify cytosine residues within DNA polymers. The XP12 system thus provided the first evidence that nucleotide-level modifications could serve as a biological strategy for genome protection.

Parallel investigations in mammalian systems during the 1980s gradually revealed the epigenetic significance of 5-methylcytosine. The development of restriction enzyme-based detection (using methylation-sensitive enzymes like HpaII) and later antibody-mediated detection techniques enabled researchers to map methylation patterns across eukaryotic genomes. These approaches revealed that deoxy-5-methylcytidylic acid incorporation created tissue-specific methylation signatures conserved across cell divisions. The cloning of DNA methyltransferase 1 (DNMT1) in 1988 established the molecular mechanism for maintaining methylation patterns through DNA replication cycles, cementing 5-methyl-dCMP's status as a heritable epigenetic mark [4] [5].

Properties

CAS Number

2498-41-1

Product Name

Deoxy-5-methylcytidylic acid

IUPAC Name

[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C10H16N3O7P

Molecular Weight

321.22 g/mol

InChI

InChI=1S/C10H16N3O7P/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(20-8)4-19-21(16,17)18/h3,6-8,14H,2,4H2,1H3,(H2,11,12,15)(H2,16,17,18)/t6-,7+,8+/m0/s1

InChI Key

RGDVNLHBCKWZDA-XLPZGREQSA-N

SMILES

CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)O)O

Synonyms

5-methyldeoxycytidine 5'-monophosphate
5MedCMP
deoxy-5-methylcytidylic acid

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)O)O

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O

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